2-(4-Bromo-2-fluorophenoxy)benzyl acetate
Description
Optimization of Reaction Parameters
The yield and purity of 2-(4-Bromo-2-fluorophenoxy)benzyl acetate (B1210297) are critically dependent on the conditions of the core diaryl ether synthesis, typically an Ullmann condensation. Optimization of parameters such as temperature, solvent, and stoichiometry is essential for an efficient process.
Temperature and Pressure Effects
Historically, the Ullmann condensation required harsh reaction conditions, with temperatures often exceeding 200°C. wikipedia.orgwikipedia.org Such high temperatures can lead to side reactions, thermal degradation of sensitive functional groups, and reduced selectivity. numberanalytics.com Modern advancements, particularly the introduction of catalytic systems with specific ligands, have enabled significantly milder conditions. Copper-catalyzed diaryl ether formations can now be effectively carried out at temperatures ranging from 80°C to 130°C. nih.govresearchgate.netresearchgate.net For the synthesis of the 2-(4-bromo-2-fluorophenoxy)benzyl alcohol intermediate, a reaction temperature in the range of 90-120°C would likely provide an optimal balance between reaction rate and product stability.
Pressure is generally not a critical parameter for Ullmann-type reactions, which are typically run at atmospheric pressure in the liquid phase. Its primary influence would be on the boiling point of the chosen solvent, which can be relevant when using lower-boiling solvents that require refluxing at specific temperatures.
For the subsequent esterification step (Fischer esterification), the reaction is typically conducted at the reflux temperature of the solvent or the alcohol reagent to accelerate the attainment of equilibrium. sciencemadness.orgscribd.com
Solvent Selection and Its Impact on Yield and Purity
The choice of solvent plays a crucial role in the Ullmann coupling, as it must solvate the reactants, the base, and the copper catalyst. Traditional Ullmann reactions often employ high-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP). wikipedia.orgnumberanalytics.com These solvents are effective at dissolving the reactants and facilitating the nucleophilic substitution mechanism. Studies have shown that transitioning from less polar solvents to highly polar ones like DMF or DMSO can significantly increase reaction yields. researchgate.netjsynthchem.com
The selection impacts not only the reaction rate but also the product purity. The following table summarizes the effect of different solvents on a model Ullmann diaryl ether synthesis.
| Solvent | Temperature (°C) | Yield (%) | Reference |
| DMF | 100 | 26 | researchgate.net |
| DMA | 100 | 34 | researchgate.net |
| DMSO | 100 | 78 | researchgate.net |
| Toluene | 40 | Low Conversion | nih.gov |
| Acetonitrile (MeCN) | 90 | Good | nih.govresearchgate.net |
This is an interactive data table. Users can sort and filter the data based on the columns.
For the synthesis of the target diaryl ether, DMSO or DMF would be strong candidates due to their ability to promote the reaction and maintain solubility of the components. jsynthchem.com Acetonitrile has also emerged as a viable solvent in modern ligand-assisted protocols. mdpi.com
Stoichiometry and Reagent Control
Precise control over the stoichiometry of the reactants and reagents is fundamental to maximizing yield and minimizing byproducts in the synthesis.
For the Ullmann Coupling:
Catalyst and Ligand: Modern Ullmann reactions are catalytic, not stoichiometric, in copper. researchgate.net The catalyst loading is a key parameter to optimize, with typical amounts ranging from 0.2 mol% to 10 mol% of a copper(I) salt, such as CuI. nih.govresearchgate.netresearchgate.net The ligand, if used, is typically added in a 1:1 or 2:1 ratio relative to the copper catalyst.
Base: A base is required to deprotonate the phenol (B47542), making it a more effective nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The base is used in stoichiometric excess, typically 1.5 to 2.0 equivalents relative to the phenol. jsynthchem.commdpi.com Cs₂CO₃ is often highly effective but more expensive, making K₂CO₃ or K₃PO₄ practical alternatives.
Reactants: The molar ratio of the aryl halide and the phenol is generally kept close to 1:1, though a slight excess (e.g., 1.1 to 1.2 equivalents) of one reactant may be used to ensure the complete consumption of the more valuable coupling partner.
For the Fischer Esterification: The esterification of the intermediate benzyl (B1604629) alcohol with acetic acid is an equilibrium-limited reaction. studylib.net To drive the reaction toward the product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of one of the reagents (usually the less expensive one, in this case, acetic acid) or by removing the water produced during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. studylib.net Using a 5-fold molar excess of acetic acid, for instance, can significantly improve the conversion of the benzyl alcohol to the desired benzyl acetate. sciencemadness.org
Advanced Synthetic Methodologies
Beyond the classical stepwise approach, advanced methodologies like multicomponent reactions (MCRs) offer more convergent and atom-economical pathways to complex molecular scaffolds.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy. beilstein-journals.org While a specific MCR for 2-(4-Bromo-2-fluorophenoxy)benzyl acetate is not reported, one can be conceptualized based on existing methodologies.
For example, palladium-catalyzed MCRs have been developed for the synthesis of 2-aryl quinazolinones directly from isatoic anhydrides, amines, and benzylic alcohols in water. researchgate.netbohrium.com This demonstrates the feasibility of using benzylic alcohols as coupling partners in complex, one-pot transformations.
A hypothetical MCR for the core scaffold could involve the coupling of 4-bromo-2-fluorophenol (B1271925), an ortho-functionalized benzene (B151609) derivative (e.g., containing a latent benzyl alcohol precursor), and a third component under copper or palladium catalysis. Research into Ugi-type reactions followed by intramolecular Ullmann C-N coupling suggests that combining MCRs with classic cross-coupling reactions is a powerful strategy for building molecular complexity efficiently. beilstein-journals.org Such an approach could potentially assemble the diaryl ether and install the necessary functionality for the acetate group in a single, convergent step, thereby reducing the number of synthetic operations and purification steps required.
Flow Chemistry Applications in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. rasayanjournal.co.in The synthesis of diaryl ethers, a key structural motif in this compound, has been successfully adapted to flow chemistry conditions.
One potential flow-based approach for the etherification step is the Ullmann condensation. In a continuous flow setup, a solution of 4-bromo-2-fluorophenol and a suitable benzyl alcohol derivative could be pumped through a heated packed-bed reactor containing a copper catalyst. rsc.orgresearchgate.net The use of a fixed-bed catalyst simplifies product purification, as the catalyst is retained within the reactor. rsc.org Supercritical carbon dioxide (scCO2) has also been explored as a green solvent for diaryl ether synthesis in continuous flow, offering a non-toxic and easily removable medium. rsc.orgnih.gov
Phase-transfer catalysis (PTC) can also be integrated into a continuous flow system to facilitate the reaction between the phenoxide and the benzyl halide. mdpi.com A continuous flow stirred multiphase reactor could be employed, where the aqueous phase containing the deprotonated phenol and the organic phase with the benzyl halide are continuously mixed in the presence of a phase-transfer catalyst. mdpi.com
Table 1: Potential Parameters for Flow Synthesis of the Diaryl Ether Intermediate
| Parameter | Value | Reference |
| Reactor Type | Packed-bed reactor with copper catalyst | rsc.org |
| Solvent | Supercritical CO2 or a high-boiling point organic solvent | rsc.orgnih.gov |
| Temperature | 150-250 °C | wikipedia.org |
| Pressure | 100-200 bar (for scCO2) | rsc.org |
| Residence Time | 5-30 minutes | rsc.org |
The subsequent esterification of the resulting 2-(4-bromo-2-fluorophenoxy)benzyl alcohol with acetic anhydride (B1165640) or acetyl chloride could also be performed in a continuous flow system, potentially using an immobilized acid catalyst to facilitate the reaction and simplify purification. researchgate.netgoogle.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and improved product purity. rasayanjournal.co.in This technology has been widely applied to various organic transformations, including ether and ester synthesis.
The Williamson ether synthesis, a classical method for preparing ethers, can be significantly accelerated using microwave irradiation. nih.gov A plausible MAOS protocol for the synthesis of the diaryl ether precursor would involve the reaction of 4-bromo-2-fluorophenol with 2-bromobenzyl alcohol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Microwave heating can reduce the reaction time from hours to minutes. nih.govscilit.com
Similarly, the esterification step to form the final product can be efficiently carried out under microwave irradiation. The reaction of 2-(4-bromo-2-fluorophenoxy)benzyl alcohol with acetic acid or its derivatives, in the presence of a catalytic amount of acid, can be completed in a fraction of the time required for conventional heating. researchgate.netdeakin.edu.aumdpi.comsciepub.com
Table 2: Representative Conditions for Microwave-Assisted Synthesis
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Reference |
| Etherification | 4-Bromo-2-fluorophenol, 2-Bromobenzyl alcohol | K2CO3 or Cs2CO3 | DMF, DMSO | 150-200 | 5-20 | nih.govscilit.com |
| Esterification | 2-(4-Bromo-2-fluorophenoxy)benzyl alcohol, Acetic anhydride | Acid catalyst | Toluene | 100-150 | 5-15 | researchgate.netdeakin.edu.aumdpi.com |
The application of MAOS is particularly advantageous for the synthesis of fluorinated aromatic compounds, as it can often overcome the deactivation of the aromatic ring towards nucleophilic substitution. acs.org
Continuous Manufacturing Approaches
Continuous manufacturing integrates various synthesis and purification steps into a seamless, uninterrupted process, offering enhanced efficiency, consistency, and safety. rsc.org For the synthesis of this compound, a continuous manufacturing process could involve a series of interconnected flow reactors.
The initial etherification could be performed in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR), followed by an in-line extraction to remove unreacted starting materials and byproducts. The resulting stream containing the 2-(4-bromo-2-fluorophenoxy)benzyl alcohol intermediate would then be directly fed into a second reactor for the esterification step. mdpi.com Final purification could be achieved through continuous crystallization or chromatography.
This integrated approach minimizes manual handling, reduces the footprint of the manufacturing plant, and allows for real-time process monitoring and control, leading to a more robust and efficient production of the target compound. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. Key metrics for evaluating the "greenness" of a reaction include atom economy and the E-factor (environmental factor). chembam.comyoutube.comgreenchemistry-toolkit.orglibretexts.org
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. chembam.com For the synthesis of this compound, a high atom economy would be favored by reactions that involve additions or rearrangements rather than substitutions, which inherently generate byproducts.
E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.comlibretexts.org A lower E-factor indicates a greener process. The choice of solvents, reagents, and purification methods significantly impacts the E-factor.
In the context of synthesizing this compound, several green chemistry strategies can be employed:
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as supercritical fluids, ionic liquids, or bio-based solvents can significantly reduce the environmental impact. polimi.itresearchgate.netthepharmajournal.comscipub.de
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. The use of recyclable heterogeneous catalysts is particularly advantageous. mdpi.comresearchgate.net
Energy Efficiency: Microwave-assisted synthesis and flow chemistry can lead to significant energy savings by reducing reaction times and allowing for better temperature control. rasayanjournal.co.in
Renewable Feedstocks: While not directly applicable to the core aromatic structures, the use of bio-derived acetic acid for the esterification step could be considered.
A life cycle assessment (LCA) can provide a comprehensive evaluation of the environmental impact of the entire synthetic process, from raw material extraction to product disposal. polimi.itresearchgate.netijesd.orgresearchgate.netnih.gov
By integrating these modern synthetic methodologies and adhering to the principles of green chemistry, the synthesis of this compound can be achieved in a more efficient, safer, and sustainable manner.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-bromo-2-fluorophenoxy)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-10(18)19-9-11-4-2-3-5-14(11)20-15-7-6-12(16)8-13(15)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHWRDDQYXVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and dynamics.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is used to determine the number of different types of protons in a molecule and their respective chemical environments. The chemical shift (δ), integration, and splitting patterns (multiplicity) of the signals are key parameters in this analysis. For 2-(4-Bromo-2-fluorophenoxy)benzyl acetate (B1210297), the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the acetate group would each produce distinct signals. The proximity of electronegative atoms like oxygen, fluorine, and bromine, as well as the anisotropic effects of the aromatic rings, would influence the chemical shifts of these protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Bromo-2-fluorophenoxy)benzyl acetate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (Bromo-fluoro-phenoxy ring) | 6.8 - 7.5 | Multiplet |
| Aromatic CH (Benzyl ring) | 7.2 - 7.4 | Multiplet |
| Benzyl CH₂ | ~5.2 | Singlet |
Note: These are predicted values and may vary in experimental conditions.
¹³C NMR for Carbon Backbone Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the ester group would appear significantly downfield, while the aliphatic carbons of the benzyl and acetate groups would be found upfield. The aromatic carbons would resonate in the intermediate region, with their specific shifts influenced by the attached substituents (Br, F, O).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 170 - 172 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-F | 155 - 165 (with C-F coupling) |
| Aromatic C-Br | 110 - 120 |
| Aromatic CH | 115 - 135 |
| Aromatic C (quaternary) | 130 - 140 |
| Benzyl CH₂ | 65 - 70 |
Note: These are predicted values and may vary in experimental conditions.
¹⁹F NMR for Fluorine Atom Probing
Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to analyze compounds containing fluorine. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, this technique is highly sensitive. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenoxy ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF) or carbons (¹JCF, ²JCF, etc.) could be observed, providing additional structural information.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to assign protons within the same spin system, particularly within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique would be crucial for connecting the different fragments of the molecule, for example, linking the benzyl CH₂ protons to the carbons of the benzyl ring and the ester carbonyl carbon, and connecting the protons on the phenoxy ring to the carbons of the benzyl ether moiety.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis of Key Functional Groups
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Ester C=O Stretching: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.
C-O Stretching: Two distinct C-O stretching vibrations would be present. The C-O bond of the acetate group would appear around 1230-1260 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch). The aryl ether C-O linkage would also show a characteristic absorption band.
C-F Stretching: The C-F bond on the aromatic ring would produce a strong absorption band in the region of 1200-1300 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration would be observed in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H stretching of the benzyl methylene and acetate methyl groups would be observed in the 2850-3000 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretching | 1735 - 1750 |
| Ester C-O | Asymmetric Stretching | 1230 - 1260 |
| Aryl C-F | Stretching | 1200 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it would be crucial for confirming its molecular weight and elemental composition, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This technique allows for the calculation of the elemental formula, confirming that the measured mass corresponds to C15H12BrFO3. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in two major peaks for the molecular ion, separated by two mass units.
Hypothetical HRMS Data Table
| Theoretical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|
| C15H1279BrFO3 | [M+H]+ 353.9976 | Data not available |
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentations would be expected at the ester linkage and the diaryl ether bond. Common fragmentation pathways would likely involve the loss of the acetate group or cleavage to form ions corresponding to the substituted phenoxy and benzyl moieties.
Hypothetical Key Fragment Ions
| Fragment Structure | Proposed Formula | Expected m/z |
|---|---|---|
| [C8H6BrFO]+ | 4-Bromo-2-fluorophenoxy cation | Data not available |
| [C7H7O2]+ | Benzyl acetate cation | Data not available |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound would need to be grown and then irradiated with X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the spatial relationship between the bromo-fluorophenoxy group and the benzyl acetate group, including the torsion angles around the ether linkage.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (e.g., C-O, C-Br) | Data not available |
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations
Theoretical studies employing methods such as Density Functional Theory (DFT) and Ab Initio calculations are crucial for elucidating the electronic properties of molecules. However, specific research applying these methods to 2-(4-Bromo-2-fluorophenoxy)benzyl acetate (B1210297) is not currently documented.
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and various electronic properties of molecules. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, properties like electrostatic potential, dipole moment, and atomic charges can be calculated. While DFT studies have been conducted on structurally related compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, specific data for 2-(4-Bromo-2-fluorophenoxy)benzyl acetate is absent from the available literature. researchgate.net
Ab Initio Methods for High-Level Electronic Structure Description
Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for describing electronic structure. These methods are computationally more intensive than DFT but can offer more precise results for properties like electron correlation energies. There are no published Ab Initio studies specifically focused on this compound.
HOMO-LUMO Energy Analysis and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. Analysis of the spatial distribution of these orbitals can predict sites of electrophilic and nucleophilic attack. For this compound, a theoretical study would be required to determine these parameters.
A hypothetical data table for such an analysis is presented below, though the values are not based on actual experimental or computational results for this specific molecule.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Conformational Analysis
The flexibility of the ether and ester linkages in this compound allows for multiple conformations. Understanding the conformational landscape is important as it can influence the molecule's physical and biological properties.
Potential Energy Surface Scans
Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step. The resulting plot of energy versus dihedral angle helps to identify low-energy, stable conformers and the energy barriers between them. Such a scan for this compound would reveal its preferred shapes in three-dimensional space.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and thermodynamic properties in a more dynamic way than a static PES scan. This method could reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target. Currently, there are no published MD simulation studies for this compound.
Reactivity and Mechanism Studies
Understanding the reactivity of this compound and the mechanisms by which it undergoes transformation is a primary goal of computational analysis.
Transition state theory (TST) is a fundamental concept used to describe the rates of chemical reactions. wikipedia.org It postulates that during a chemical reaction, reactant molecules pass through a high-energy intermediate state known as the transition state, which is in a quasi-equilibrium with the reactants. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. wikipedia.org
For a molecule like this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to map out the potential energy surface for a given reaction. This process involves identifying the lowest energy pathways from reactants to products, and crucially, locating the transition state structures. The elucidation of a reaction pathway involves tracing the geometric and energetic changes as the reaction progresses. For instance, in a potential hydrolysis reaction of the ester group, computational modeling would identify the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated energy barrier (activation energy) would provide a quantitative measure of the reaction rate.
The structure of this compound contains several sites susceptible to either nucleophilic or electrophilic attack. Computational chemistry provides tools to predict these reactive sites.
Nucleophilic Reactivity: The oxygen atoms of the ether and carbonyl groups, with their lone pairs of electrons, are potential nucleophilic centers. The aromatic rings, rich in π-electrons, can also act as nucleophiles in certain reactions.
Electrophilic Reactivity: The carbonyl carbon of the acetate group is a primary electrophilic site due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles. Additionally, the carbon atoms in the aromatic rings, particularly those influenced by the electron-withdrawing effects of the fluorine and bromine atoms, can be sites for electrophilic aromatic substitution, although the ether linkage may direct substitution patterns.
Computational methods can quantify this reactivity through various descriptors. For example, calculating the distribution of electrostatic potential on the molecular surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Furthermore, frontier molecular orbital analysis (HOMO-LUMO energies and distributions) can predict sites of nucleophilic and electrophilic attack.
The following table would be populated with data from specific computational studies on this compound if such studies were available.
| Reactivity Descriptor | Predicted Site | Computational Method |
| Highest Occupied Molecular Orbital (HOMO) | Aromatic Rings | DFT (e.g., B3LYP/6-31G) |
| Lowest Unoccupied Molecular Orbital (LUMO) | Carbonyl Carbon | DFT (e.g., B3LYP/6-31G) |
| Mulliken Atomic Charges | C=O Carbon (+) | DFT (e.g., B3LYP/6-31G) |
| Mulliken Atomic Charges | C=O Oxygen (-) | DFT (e.g., B3LYP/6-31G) |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties.
To develop a QSPR model for predicting properties of compounds like this compound, a dataset of structurally similar molecules with known experimental values for the property of interest (e.g., boiling point, solubility, toxicity) is required. A statistical model, often based on multiple linear regression, partial least squares, or machine learning algorithms, is then constructed to correlate the structural descriptors with the observed property.
A crucial step in QSPR is the generation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For this compound, these descriptors would fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Quantum-chemical descriptors: Obtained from computational chemistry calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.
Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.
Once a large pool of descriptors is generated, a selection process is employed to identify the most relevant ones that have the highest correlation with the property being modeled, while avoiding multicollinearity.
A developed QSPR model must be rigorously validated to ensure its predictive power for new, untested compounds. This is typically done through:
Internal validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness and stability using the training data.
External validation: The model's ability to predict the properties of a separate set of compounds (the test set) that were not used in the model development is evaluated.
Key statistical metrics used to assess the model's performance include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
The following table illustrates the type of data that would be presented in a QSPR study.
| Model Property | Statistical Method | Key Descriptors | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) |
| Boiling Point | Multiple Linear Regression | Molecular Weight, Surface Area, Dipole Moment | 0.92 | 0.88 | 0.90 |
| Aqueous Solubility | Partial Least Squares | LogP, Polar Surface Area, Number of H-bond donors | 0.85 | 0.81 | 0.83 |
Molecular Docking and Interaction Analysis
Due to the absence of specific published research on the molecular docking of this compound, this section will establish a theoretical framework for its potential binding based on the known interactions of its constituent chemical moieties. This analysis will serve as a predictive guide for future in silico studies.
Ligand-Target Recognition Studies (Theoretical Interaction Profiles)
In the absence of empirical data, the theoretical interaction profile of this compound can be hypothesized by dissecting its structural components. The molecule possesses several key features that are likely to govern its recognition by a hypothetical protein target:
Aromatic Systems: The presence of two phenyl rings, one substituted with bromine and fluorine and the other part of the benzyl (B1604629) group, suggests the potential for significant π-π stacking and hydrophobic interactions within a target's binding pocket. These interactions are fundamental for the initial recognition and orientation of the ligand.
Halogen Atoms: The bromine and fluorine atoms are capable of forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue.
Ester Group: The acetate moiety introduces a polar region with a carbonyl oxygen that can act as a hydrogen bond acceptor. This is a critical feature for anchoring the ligand within a binding site.
Ether Linkage: The ether oxygen atom provides an additional potential hydrogen bond acceptor site, contributing to the specificity of the ligand-target interaction.
The interplay of these features would theoretically allow for a multi-point recognition process, where a combination of hydrophobic, halogen, and hydrogen bonding interactions collectively contribute to the binding affinity and selectivity.
Elucidation of Key Binding Interactions
Based on the theoretical interaction profile, the following key binding interactions can be postulated for this compound with a hypothetical receptor:
Hydrogen Bonding: The carbonyl oxygen of the acetate group is the primary hydrogen bond acceptor. It could interact with hydrogen bond donors from amino acid residues like serine, threonine, or the backbone amide protons. The ether oxygen could also participate in weaker hydrogen bonding.
Halogen Bonding: The bromine atom, being larger and more polarizable than fluorine, is a stronger halogen bond donor. It would likely interact with electron-rich atoms like oxygen or nitrogen in the binding pocket. The fluorine atom can also participate in halogen bonding, although typically weaker than bromine.
Hydrophobic Effects: The non-polar surfaces of the two aromatic rings are expected to engage in hydrophobic interactions with non-polar amino acid residues such as leucine, isoleucine, and valine. These interactions are crucial for desolvating the ligand and the binding site, which is entropically favorable for binding.
A summary of these potential interactions is presented in the table below.
| Interaction Type | Potential Participating Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl Oxygen (Acetate), Ether Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Halogen Bonding | Bromine Atom, Fluorine Atom | Aspartate, Glutamate, Main-chain Carbonyls |
| Hydrophobic Interactions | Phenyl Rings | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Solvent Effects Modeling
Information regarding specific solvent effects modeling for this compound is not available in the current scientific literature. However, a theoretical consideration of how solvents might influence the compound's conformation and interactions can be outlined.
Computational solvent effects modeling, typically using methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), would be essential to understand the behavior of this compound in different environments. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energy.
The solubility and conformational stability of this compound would be significantly influenced by the polarity of the solvent.
In Non-polar Solvents (e.g., hexane, toluene): The hydrophobic aromatic rings would be more favorably solvated. In such environments, the molecule might adopt a more compact conformation to minimize the exposure of its polar ester group to the non-polar solvent.
Modeling these effects would be crucial for predicting the compound's behavior in biological systems, where it would encounter both aqueous and lipid-like environments. The choice of solvent in computational models would also be critical for accurately simulating the binding process in molecular docking studies, as it would affect the desolvation penalties upon ligand binding.
Exploration of Chemical Reactivity and Transformation Pathways
Hydrolysis Kinetics of the Ester Linkage
The ester functional group is a primary site for hydrolytic cleavage, a reaction that can be catalyzed by either acid or base. This process results in the formation of benzyl (B1604629) alcohol and 2-(4-bromo-2-fluorophenoxy)acetic acid.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, typically initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. The rate of this saponification reaction is influenced by factors such as temperature, pH, and the concentration of the base.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
The hydrolysis of benzyl acetate (B1210297) is an equilibrium reaction. google.com At 80°C, the equilibrium constant (K) for the hydrolysis of benzyl acetate is 0.40. google.com For comparison, a calculated hydrolysis half-life for benzyl acetate at 25°C and a pH of 7 is 38 days. The rate and equilibrium of the hydrolysis of 2-(4-Bromo-2-fluorophenoxy)benzyl acetate would be influenced by the electronic effects of the substituted phenoxy group.
Table 1: Kinetic Data for Hydrolysis of Related Esters
| Compound | Conditions | Rate Constant / Half-life |
|---|---|---|
| Benzyl Acetate | pH 7, 25°C | t½ ≈ 38 days |
| Benzyl Acetate | 80°C | K_eq = 0.40 |
This table presents data for analogous compounds to illustrate the expected kinetic behavior.
Ether Cleavage Reactions
The diaryl ether linkage in this compound is generally stable but can be cleaved under stringent reaction conditions. The cleavage of the C-O bond in diaryl ethers typically requires strong reagents due to the high bond dissociation energy.
Strong acids, most notably hydriodic acid (HI) or hydrobromic acid (HBr), are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on one of the adjacent aromatic carbons. The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on one of the phenyl rings, can influence the regioselectivity of the cleavage. These substituents make the attached aromatic ring more electron-deficient, which can affect the site of nucleophilic attack. Alternative methods for cleaving diaryl ethers include the use of strong bases or reductive cleavage methodologies.
Table 2: Reagents for Cleavage of Diaryl Ether Bonds in Analogous Compounds
| Reagent | Conditions | Typical Products |
|---|---|---|
| Hydriodic Acid (HI) | High Temperature | Phenol (B47542) and Aryl Iodide |
| Hydrobromic Acid (HBr) | High Temperature, Lewis Acid | Phenol and Aryl Bromide |
| Sodium in liquid NH₃ | Reductive Cleavage | Phenol and Arene |
This table provides examples of conditions used for the cleavage of diaryl ethers, which may be applicable to the target compound.
Aromatic Substitution Reactions of the Halogenated Phenyl Ring
The halogenated phenyl ring of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents: the fluorine atom, the bromine atom, and the phenoxy group.
In electrophilic aromatic substitution, the phenoxy group is an ortho-, para-director and an activating group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine and bromine atoms are deactivating yet also ortho-, para-directing. The interplay of these directing effects will determine the position of incoming electrophiles. The fluorine atom is a weak deactivator, while bromine is a stronger deactivator. The substitution will likely be directed to the positions ortho and para to the activating phenoxy group, with the precise location influenced by the deactivating halogens.
Nucleophilic aromatic substitution (SNA r) is also a possibility, particularly due to the presence of the electron-withdrawing halogen atoms which can stabilize the intermediate Meisenheimer complex. teknoscienze.com The reaction is favored when strong electron-withdrawing groups are present on the aromatic ring. teknoscienze.com In this case, a strong nucleophile could potentially displace either the fluorine or bromine atom, with the relative reactivity depending on the specific reaction conditions. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide due to its higher electronegativity which stabilizes the intermediate. mdpi.com
Table 3: Directing Effects of Substituents on the Halogenated Phenyl Ring
| Substituent | Type | Directing Effect |
|---|---|---|
| -OAr (Phenoxy) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
Intermolecular Reactions with Other Reagents
The presence of multiple functional groups in this compound allows for a variety of intermolecular reactions.
The ester linkage can undergo transesterification in the presence of an alcohol and an acid or base catalyst. ingentaconnect.commdpi.comnih.gov This reaction would result in the formation of a new ester and benzyl alcohol. For instance, reaction with methanol (B129727) would yield methyl 2-(4-bromo-2-fluorophenoxy)acetate.
The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions . These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond. mdpi.comwikipedia.orglibretexts.org
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. acs.orgorganic-chemistry.orgsci-hub.seorganic-chemistry.orglibretexts.org
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond. researchgate.netnih.govresearchgate.netgoogle.com
These reactions offer a versatile platform for the further functionalization of the molecule.
Table 4: Potential Intermolecular Reactions and Products
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Transesterification | R'OH, Acid/Base Catalyst | 2-(4-Bromo-2-fluorophenoxy)benzyl ester of R'OH |
| Suzuki Coupling | R'B(OH)₂, Pd catalyst, Base | 2-(4-R'-2-fluorophenoxy)benzyl acetate |
| Buchwald-Hartwig | R'₂NH, Pd catalyst, Base | 2-(4-(R'₂N)-2-fluorophenoxy)benzyl acetate |
This table outlines potential reactions based on the functional groups present in the target molecule.
Photochemical Transformations
The photochemical behavior of this compound is likely to be influenced by both the benzyl ester and the brominated aromatic moieties. Aromatic esters, particularly benzyl esters, can undergo photochemical reactions. For example, ortho-nitrobenzyl esters are well-known to be photolabile, cleaving to form a carboxylic acid and an o-nitrosobenzaldehyde upon UV irradiation. organic-chemistry.orgresearchgate.net While the target molecule lacks the nitro group, the benzyl ester linkage itself can be susceptible to photolytic cleavage under certain UV conditions, potentially leading to radical intermediates.
Furthermore, brominated aromatic compounds are known to undergo photodebromination. mdpi.com Irradiation with UV light can induce the homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product. The efficiency of this process is dependent on the wavelength of light and the reaction medium.
Table 5: Potential Photochemical Reactions of Analogous Structures
| Functional Group | Type of Photochemical Reaction | Common Products |
|---|---|---|
| Benzyl Ester | Photolytic Cleavage | Benzyl radicals, Acyl radicals |
This table summarizes potential photochemical transformations based on the functional groups of the target compound.
Thermal Degradation Pathways
At elevated temperatures, this compound is expected to undergo thermal decomposition. The specific degradation pathways and products will depend on the temperature and atmosphere (e.g., inert or oxidative).
Based on studies of analogous compounds, two primary degradation pathways are likely:
Ester Pyrolysis: The benzyl acetate moiety may decompose. The pyrolysis of benzyl acetate itself is complex, involving both radical dissociation and molecular decompositions. ingentaconnect.comnih.gov This could lead to the formation of toluene, acetic acid, and other smaller molecules through various radical and rearrangement mechanisms.
Ether Bond Cleavage: The diaryl ether linkage, while thermally robust, can cleave at very high temperatures (typically above 400°C). google.com The thermal degradation of aromatic polyethers often involves the cleavage of the ether and sulfone (if present) moieties, leading to the formation of phenols, benzene (B151609), and other aromatic fragments. google.com The presence of bromine could also lead to the formation of brominated aromatic decomposition products and hydrogen bromide.
Table 6: Potential Thermal Degradation Products from Analogous Compounds
| Original Moiety | Potential Degradation Products | Approximate Temperature Range (°C) |
|---|---|---|
| Benzyl Acetate | Toluene, Acetic Acid, CO₂, Benzene, Dibenzyl | > 400 |
| Aromatic Ether | Phenols, Benzene, Dibenzofuran, CO, CO₂ | > 450 |
This table lists potential thermal decomposition products based on studies of compounds with similar functional groups.
Potential Applications As Chemical Probes and Synthetic Intermediates
Role in Developing Complex Chemical Scaffolds
The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research. researchgate.netnih.govacs.org This is due to the wide array of biological activities exhibited by molecules containing this structural unit, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.gov The specific combination of bromo and fluoro substituents on one of the aromatic rings of 2-(4-Bromo-2-fluorophenoxy)benzyl acetate (B1210297) can influence the electronic properties and conformational flexibility of the diaryl ether core. This, in turn, can be exploited to fine-tune the biological activity of derivative compounds.
The bromine atom, for instance, can serve as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse molecular fragments and the construction of intricate three-dimensional structures. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. Therefore, 2-(4-Bromo-2-fluorophenoxy)benzyl acetate can be envisioned as a key starting material for the synthesis of libraries of novel compounds to be screened for various biological activities.
A hypothetical synthetic pathway could involve the hydrolysis of the acetate ester to the corresponding alcohol, followed by oxidation to an aldehyde or carboxylic acid. These functional groups could then participate in a variety of condensation or coupling reactions to build more complex molecular architectures.
Utility in Catalyst Development and Evaluation
While the direct use of this compound as a catalyst has not been documented, its structural features suggest potential roles in the development and evaluation of new catalytic systems. For instance, the diaryl ether linkage is a key structural element in ligands used for transition metal catalysis. Modification of the benzyl (B1604629) acetate portion of the molecule could lead to the synthesis of novel ligands with tailored steric and electronic properties.
Furthermore, this compound could serve as a model substrate for evaluating the efficacy of new catalysts designed for C-O bond formation or C-H activation reactions. The presence of halogen atoms provides specific spectroscopic signatures that can be monitored to assess reaction kinetics and mechanisms.
Application as a Building Block in Multi-step Organic Synthesis
The versatility of this compound as a building block in multi-step organic synthesis is one of its most promising attributes. walisongo.ac.idlibretexts.org The distinct reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.
For example, the benzyl acetate group can be readily hydrolyzed to a benzyl alcohol, which can then be converted into a leaving group for nucleophilic substitution reactions or oxidized to an aldehyde for subsequent olefination or reductive amination reactions. The bromo- and fluoro-substituted aromatic ring can undergo various transformations, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce new functional groups or build larger molecular assemblies. organic-chemistry.org
A plausible multi-step synthesis could utilize this compound as a precursor to a novel pharmaceutical agent. The synthesis might commence with the selective modification of the benzyl acetate moiety, followed by a cross-coupling reaction at the bromine position to introduce a pharmacologically active fragment. Subsequent functional group interconversions could then lead to the final target molecule.
Development as a Reference Standard in Analytical Chemistry
The increasing prevalence of halogenated organic compounds in the environment and in various industrial products necessitates the development of reliable analytical methods for their detection and quantification. chromatographyonline.comnih.gov this compound, with its well-defined structure and molecular weight, has the potential to be developed as a reference standard for this purpose.
Reference standards are crucial for the calibration of analytical instruments and the validation of analytical methods, ensuring the accuracy and comparability of data across different laboratories. epa.gov The presence of both bromine and fluorine in the molecule makes it a suitable standard for methods that are sensitive to halogens, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (MS).
The development of this compound as a certified reference material would involve its synthesis in high purity, followed by rigorous characterization using a variety of analytical techniques to confirm its identity and establish its purity.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
While the synthesis of diaryl ethers is a well-established field, the pursuit of more efficient, sustainable, and versatile methods continues to be a significant area of research. For 2-(4-Bromo-2-fluorophenoxy)benzyl acetate (B1210297), future synthetic explorations could focus on several key areas.
Current synthetic strategies for diaryl ethers often rely on transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. rsc.org Future research could aim to develop novel catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance for the synthesis of this specific compound. For instance, the development of new biarylphosphine ligands for palladium-catalyzed C–O cross-coupling could enable the synthesis to be performed at or near room temperature. nih.gov
Table 1: Potential Catalytic Systems for Novel Synthesis
| Catalyst System | Potential Advantage |
| Palladium with novel biarylphosphine ligands | Milder reaction conditions, potentially room temperature synthesis. |
| Nickel-based catalysts | Lower cost and greater abundance compared to palladium. |
| Copper-catalyzed Chan-Lam coupling | Use of boronic acids as coupling partners, offering a different substrate scope. |
| Photoredox catalysis | Light-mediated, mild reaction conditions, offering a greener synthetic approach. magnusgroup.org |
Furthermore, the application of visible-light photoredox catalysis represents a promising frontier for C-O bond formation. magnusgroup.org Investigating the use of organic dyes or ruthenium/iridium complexes as photocatalysts could lead to the development of a more environmentally friendly and energy-efficient synthesis of 2-(4-Bromo-2-fluorophenoxy)benzyl acetate.
Advanced Spectroscopic Techniques for Detailed Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like ¹H and ¹³C NMR, and mass spectrometry provide basic structural information, advanced methods can offer deeper insights.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.govrsc.orgresearchgate.netrsc.org Future research could employ advanced ¹⁹F NMR techniques, such as 2D ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR, to unambiguously assign all fluorine-coupled signals and determine through-space and through-bond coupling constants. This data would provide precise information about the conformation of the molecule in solution.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule in detail. nih.govacs.org This would not only confirm the molecular structure but also provide valuable information about the relative strengths of the chemical bonds within the molecule. The characteristic isotopic pattern of bromine would also be a key feature in the mass spectrum. youtube.com
Table 2: Advanced Spectroscopic Techniques and Potential Insights
| Technique | Information Gained |
| 2D ¹⁹F NMR (HETCOR) | Unambiguous assignment of fluorine-coupled signals and determination of coupling constants. |
| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation patterns, providing insights into bond strengths. |
| X-ray Crystallography | Precise solid-state structure, including bond lengths, bond angles, and crystal packing. |
| Computational Chemistry (DFT) | Prediction of spectroscopic properties, conformational analysis, and electronic structure. |
Integration of Machine Learning and AI in Compound Design and Prediction
Property Prediction: Machine learning models can be trained on large datasets of known compounds to predict various physicochemical and biological properties of new molecules. Future research could involve developing ML models to predict properties such as solubility, lipophilicity, and potential bioactivities of this compound and its derivatives.
De Novo Design: Generative AI models can be used to design novel molecules with desired properties. By using the this compound core structure as a starting point, AI could generate a virtual library of analogues with potentially improved properties for specific applications.
Exploration of New Chemical Transformations Involving the Core Structure
The unique combination of functional groups in this compound makes it an interesting substrate for exploring novel chemical transformations.
The diaryl ether linkage, while generally stable, can be cleaved under specific conditions. nih.gov Research into the selective cleavage of the C-O bonds in this molecule using methods like visible-light photoredox catalysis could provide access to valuable phenol (B47542) and aryl fragments. nih.govresearchgate.net
The bromine and fluorine atoms on the aromatic rings also offer handles for further functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the position of the bromine atom. researchgate.netmdpi.com This would allow for the synthesis of a diverse library of derivatives with modified electronic and steric properties.
Design of Next-Generation Analogues for Mechanistic Studies
To fully understand the potential of this compound in various applications, it is essential to conduct detailed mechanistic studies. The design and synthesis of next-generation analogues can be instrumental in this regard.
Molecular Probes: By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the structure of this compound, it can be converted into a molecular probe. tcu.edunih.govmdpi.comrsc.org These probes could be used to study the interactions of the molecule with biological systems or materials at a molecular level.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the impact on a particular property or activity, a detailed SAR can be established. For example, analogues could be synthesized where the position of the bromo and fluoro substituents is varied, or where the acetate group is replaced with other esters or functional groups. This would provide valuable information about which parts of the molecule are crucial for its function.
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2-(4-Bromo-2-fluorophenoxy)benzyl acetate?
Answer:
A typical synthesis involves nucleophilic aromatic substitution between 4-bromo-2-fluorophenol and benzyl acetate derivatives under basic conditions. For example:
- Step 1: React 4-bromo-2-fluorophenol with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours to form the phenoxy intermediate .
- Step 2: Acetylate the intermediate using acetic anhydride and pyridine at room temperature.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product, followed by recrystallization from ethanol. GC analysis (≥98% purity) confirms purity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., fluorine and bromine chemical shifts).
- Mass Spectrometry (HRMS): To verify molecular weight (expected [M+H]⁺ ~367.0 Da).
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 can visualize thermal ellipsoids .
- Purity Analysis: GC or HPLC (using a C18 column, methanol/water mobile phase) .
Advanced: How can discrepancies between NMR data and X-ray crystallographic results be resolved?
Answer:
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Methodological steps:
Validate NMR assignments using 2D techniques (COSY, NOESY).
Re-examine crystallographic data in SHELXL: Check for disorder modeling and hydrogen bonding interactions influencing the solid-state structure .
Compare with computational models (DFT calculations) to identify energetically favorable conformers .
Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies on analogs of this compound?
Answer:
Focus on substituent effects:
- Electron-Withdrawing Groups: Replace bromine/fluorine with Cl or NO₂ to modulate electronic properties .
- Backbone Modifications: Introduce methyl or methoxy groups on the benzyl ring to alter steric effects (e.g., 2-isopropyl analogs in ).
- Biological Testing: Use in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity. For example, fluorinated analogs in showed enhanced binding affinity due to electronegativity.
Advanced: How to assess the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability: TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points .
- Hydrolytic Stability: Incubate in buffered solutions (pH 2–12) at 37°C; monitor degradation via HPLC .
- Photostability: Expose to UV light (254 nm) and track changes using UV-Vis spectroscopy .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
- Challenge: Co-elution of impurities in HPLC.
- Solution: Use orthogonal methods:
Advanced: How to optimize crystallization conditions for high-resolution X-ray studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
